molecular formula C25H26N4O5 B12345643 7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B12345643
M. Wt: 462.5 g/mol
InChI Key: QZOANGVGWRHSPC-UHFFFAOYSA-N
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Description

7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazoline core structure, which is a bicyclic system composed of fused benzene and pyrimidine rings. The presence of methoxyphenyl and oxadiazole groups adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the oxadiazole and methoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various quinazoline and oxadiazole derivatives, which may exhibit different physical and chemical properties compared to the parent compound.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound may be explored as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline and oxadiazole derivatives, such as:

  • 7-[3-(2-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • 7-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Uniqueness

The uniqueness of 7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific substitution pattern and the presence of methoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H26N4O5

Molecular Weight

462.5 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methyl]-7-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H26N4O5/c1-32-17-7-5-6-15(12-17)14-29-24(30)18-11-10-16(13-20(18)26-25(29)31)23-27-22(28-34-23)19-8-3-4-9-21(19)33-2/h3-9,12,16,18,20H,10-11,13-14H2,1-2H3,(H,26,31)

InChI Key

QZOANGVGWRHSPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3CCC(CC3NC2=O)C4=NC(=NO4)C5=CC=CC=C5OC

Origin of Product

United States

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